molecular formula C35H38N6O6 B565710 1H-1-Ethyl-d5 Candesartan Cilexetil CAS No. 1246819-47-5

1H-1-Ethyl-d5 Candesartan Cilexetil

货号: B565710
CAS 编号: 1246819-47-5
分子量: 643.756
InChI 键: HKUZPIFWPFYKBZ-SGEUAGPISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1H-1-Ethyl-d5 Candesartan Cilexetil: is a deuterated form of candesartan cilexetil, a prodrug used in the treatment of hypertension. This compound is characterized by the presence of five deuterium atoms, which replace five hydrogen atoms in the ethyl group. The molecular formula of this compound is C35H33D5N6O6, and it has a molecular weight of 643.74 g/mol .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1H-1-Ethyl-d5 Candesartan Cilexetil involves multiple steps, starting from the appropriate deuterated precursorsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and compliance with regulatory standards. This includes the use of high-throughput reactors, automated systems for monitoring and controlling reaction parameters, and stringent quality control measures .

化学反应分析

Types of Reactions: 1H-1-Ethyl-d5 Candesartan Cilexetil undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound .

科学研究应用

作用机制

1H-1-Ethyl-d5 Candesartan Cilexetil acts as an angiotensin receptor blocker (ARB). It is a prodrug that is hydrolyzed to its active form, candesartan, during absorption in the gastrointestinal tract. Candesartan selectively blocks the angiotensin II type 1 (AT1) receptors, preventing the vasoconstrictive and aldosterone-secreting effects of angiotensin II. This leads to a reduction in blood pressure and improved cardiovascular outcomes .

相似化合物的比较

Uniqueness: 1H-1-Ethyl-d5 Candesartan Cilexetil is unique due to the presence of deuterium atoms, which can influence its pharmacokinetic properties, such as metabolic stability and half-life. This can potentially lead to improved therapeutic outcomes and reduced side effects compared to its non-deuterated counterpart .

生物活性

1H-1-Ethyl-d5 Candesartan Cilexetil is a deuterated derivative of the well-known angiotensin II receptor blocker (ARB), Candesartan Cilexetil. This compound has garnered interest due to its potential pharmacokinetic advantages and biological activity similar to its parent compound. As an ARB, it primarily functions by inhibiting the action of angiotensin II, a critical hormone in regulating blood pressure and fluid balance.

The biological activity of this compound is primarily attributed to its role as an angiotensin II type 1 (AT1) receptor antagonist. Upon administration, this prodrug is converted into its active form, Candesartan, which selectively blocks AT1 receptors. This blockade prevents the vasoconstrictive effects of angiotensin II, leading to:

  • Vasodilation : Relaxation of blood vessels, resulting in decreased blood pressure.
  • Reduced Aldosterone Secretion : Lower levels of aldosterone lead to decreased sodium and water retention, further aiding in blood pressure reduction.
  • Improved Cardiovascular Outcomes : By mitigating the effects of angiotensin II, this compound contributes to better heart function and reduced risk of heart failure progression.

Pharmacokinetics and Metabolism

The incorporation of deuterium in this compound enhances its metabolic stability. Deuterated compounds often exhibit altered metabolic pathways, which can lead to:

  • Prolonged Half-Life : Enhanced duration of action due to slower metabolism.
  • Reduced Side Effects : Potentially fewer adverse reactions compared to non-deuterated counterparts .

Key Pharmacokinetic Parameters

ParameterValue
Molecular FormulaC26H24N6O3
Molecular Weight464.51 g/mol
BioavailabilityHigh (after prodrug conversion)
Half-LifeExtended due to deuteration

Comparative Analysis with Other ARBs

CompoundMechanism of ActionUnique Features
Candesartan Cilexetil AT1 receptor antagonistProdrug form converted during absorption
Losartan AT1 receptor antagonistFirst ARB developed
Valsartan AT1 receptor antagonistSimilar efficacy but different structure
1H-1-Ethyl-d5 Candesartan AT1 receptor antagonistDeuterated for improved pharmacokinetics

属性

IUPAC Name

1-cyclohexyloxycarbonyloxyethyl 2-ethoxy-3-[[4-[2-[1-(1,1,2,2,2-pentadeuterioethyl)tetrazol-5-yl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H38N6O6/c1-4-41-32(37-38-39-41)28-15-10-9-14-27(28)25-20-18-24(19-21-25)22-40-31-29(16-11-17-30(31)36-34(40)44-5-2)33(42)45-23(3)46-35(43)47-26-12-7-6-8-13-26/h9-11,14-21,23,26H,4-8,12-13,22H2,1-3H3/i1D3,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKUZPIFWPFYKBZ-SGEUAGPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5N=C4OCC)C(=O)OC(C)OC(=O)OC6CCCCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N1C(=NN=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5N=C4OCC)C(=O)OC(C)OC(=O)OC6CCCCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H38N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

643.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。